2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
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Overview
Description
2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a dioxopyrazinyl moiety, which is further linked to an acetamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,2-diamines and α-diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative and a suitable nucleophile.
Acetamide Formation: The final step involves the acylation of the pyrazine derivative with an acylating agent such as acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazine or fluorophenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the dioxopyrazinyl moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-Chlorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
- 2-[4-(3-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide
- 2-[4-(3-Methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Uniqueness
The presence of the fluorophenyl group in 2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide imparts unique properties such as increased lipophilicity and enhanced binding affinity to certain biological targets compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c13-8-2-1-3-9(6-8)16-5-4-15(7-10(14)17)11(18)12(16)19/h1-6H,7H2,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCCYEBOVCZWKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN(C(=O)C2=O)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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